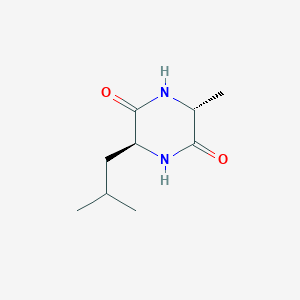
Nartograstim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nartograstim is a medicine used for improving the white blood cell count in patients receiving chemotherapy, who underwent bone marrow transplant or patients with congenital neutropenia . It is a recombinant variant of human granulocyte colony-stimulating factor (G-CSF) that presents amino acid changes in specific positions when compared to the wild-type form, which potentially increase its activity and stability .
Synthesis Analysis
Nartograstim has been produced in Escherichia coli as inclusion bodies (IB) and presents higher stability and biological activity than the wild type of human G-CSF because of its mutations . A production process of nartograstim in a 10-L bioreactor using auto-induction or chemically defined medium has been developed .
Molecular Structure Analysis
The structure of Nartograstim is composed predominantly by alpha-helix . This is in accordance with previously obtained data .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The results from the development of the production process of Nartograstim will allow the planning of large-scale production of this mutant version of hG-CSF (Nartograstim), as a potential new biosimilar in the market . This could potentially lead to more accessible and cost-effective treatments for patients with low white blood cell counts due to chemotherapy or bone marrow transplant .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Nartograstim involves the modification of the amino acid sequence of granulocyte colony-stimulating factor (G-CSF) to produce a recombinant protein with enhanced biological activity.", "Starting Materials": [ "E. coli bacterial cells containing a plasmid vector with the gene encoding G-CSF", "Culture media for bacterial growth", "Buffers for protein purification" ], "Reaction": [ "1. Expression of the G-CSF gene in E. coli bacterial cells", "2. Harvesting of bacterial cells and lysis to release the recombinant protein", "3. Purification of the protein using chromatography techniques", "4. Chemical modification of the protein to introduce additional amino acids and improve biological activity", "5. Final purification and formulation of the modified protein as Nartograstim" ] } | |
CAS-Nummer |
134088-74-7 |
Produktname |
Nartograstim |
Molekularformel |
C7H8N2O |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]cyclohexanecarboxamide](/img/structure/B1177387.png)

